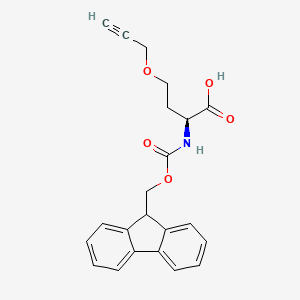

Fmoc-Hse(2-Propynyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

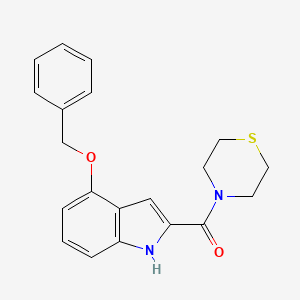

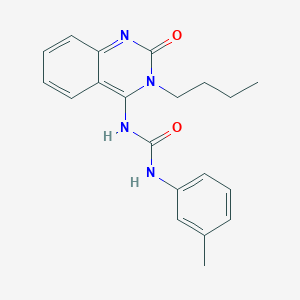

Fmoc-Hse(2-Propynyl)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Hydrogel Development

Hydrogels derived from the self-assembly of low molecular weight hydrogelators, such as Fmoc-protected aromatic amino acids, represent a significant area of study. Research by Ryan et al. (2011) demonstrates how side chain functionalization of Fmoc-phenylalanine (Phe) derivatives influences their self-assembly and hydrogelation behaviors. Fluorinated derivatives, including pentafluorophenylalanine and 3-F-phenylalanine, spontaneously form fibrils that create a hydrogel network upon dissolution in water. The study explores the impact of C-terminal modifications on these processes, revealing the sensitivity of hydrogelation to solvent pH and the role of hydrophobicity and hydrogen bonding capacity of the C-terminus in the self-assembly of these derivatives (Ryan et al., 2011).

Peptide Synthesis

Fmoc amino acids have been pivotal in advancing solid phase peptide synthesis (SPPS) methodologies. Fields and Noble (2009) highlight the evolution of Fmoc SPPS, noting the introduction of various solid supports, linkages, side chain protecting groups, and the improved understanding of solvation conditions. This advancement has facilitated the synthesis of biologically active peptides and small proteins, showcasing the versatility and opportunities offered by Fmoc SPPS for bioorganic chemistry (Fields & Noble, 2009).

Functional Materials

The incorporation of Fmoc-modified amino acids and peptides into the design of functional materials has been extensively studied. Tao et al. (2016) provide a comprehensive review of the self-organization and applications of Fmoc-modified biomolecules, including their use in cell cultivation, bio-templating, optical applications, drug delivery, and as therapeutic agents. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, highlighting their potential in developing advanced biomaterials (Tao et al., 2016).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRQDVUKNQBBW-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)